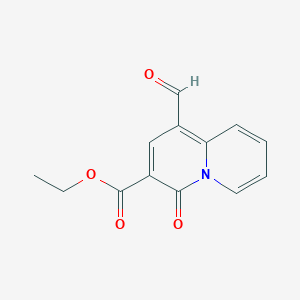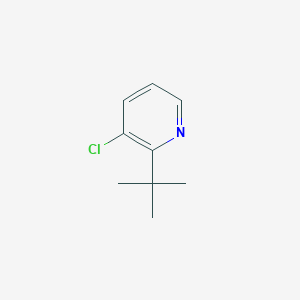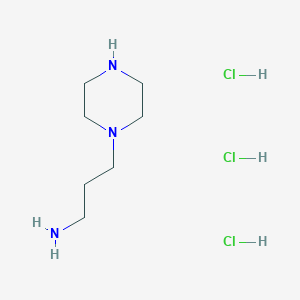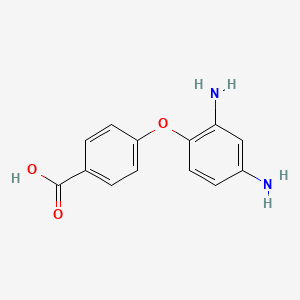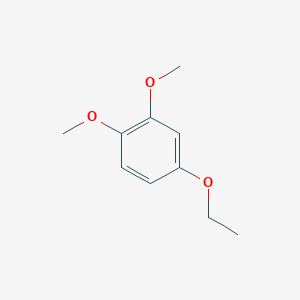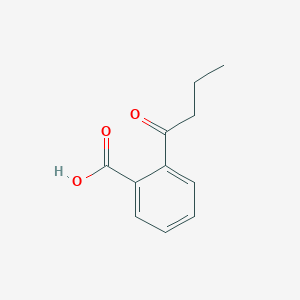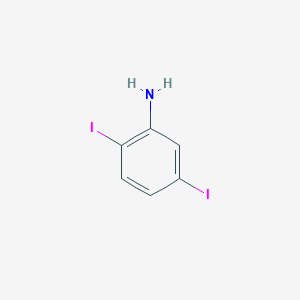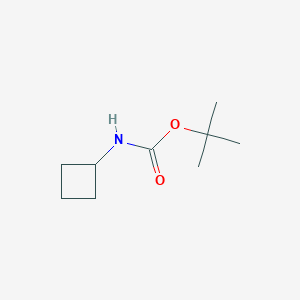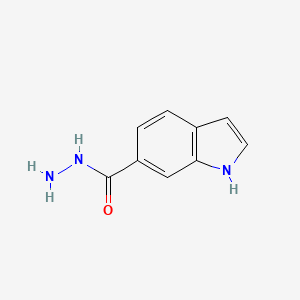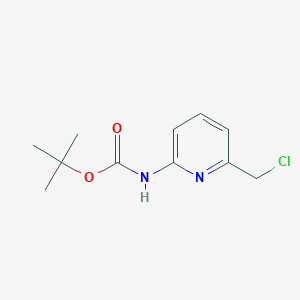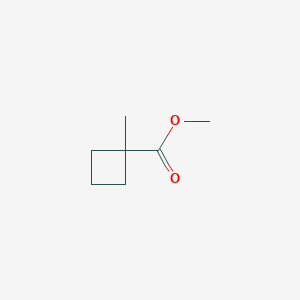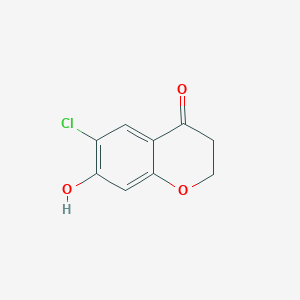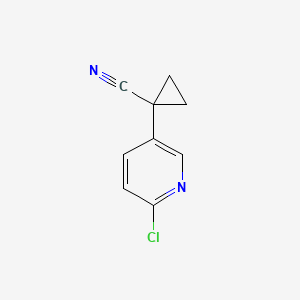
1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile
概述
描述
1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile, also known as 6-chloro-3-pyridyl-cyclopropanecarbonitrile, is an organic compound with a molecular formula of C7H6ClN. It is a colorless solid that is used in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a building block for other organic compounds. The compound has been studied for its potential applications in various scientific research fields, including biochemistry and physiology.
科学研究应用
1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile has been studied for its potential applications in various scientific research fields. It has been used as a starting material for the synthesis of various pharmaceuticals, such as anti-cancer drugs, and agrochemicals. It has also been used as a building block for other organic compounds, such as peptides and peptidomimetics. It has been studied for its potential applications in biochemistry and physiology, where it has been used as a model compound for studying enzyme-catalyzed reactions.
作用机制
The mechanism of action of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile is not fully understood. However, it is believed that the compound interacts with enzymes in a manner similar to other organic compounds. It is thought to bind to the active site of the enzyme and modulate its activity, either by activating or inhibiting the enzyme.
生化和生理效应
The biochemical and physiological effects of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile are not fully understood. However, it is believed that the compound may interact with enzymes in a manner similar to other organic compounds, and may modulate their activity. In addition, the compound may also interact with other biological molecules, such as proteins and lipids, and may affect their behavior.
实验室实验的优点和局限性
1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile has several advantages and limitations when used in lab experiments. One advantage is that the compound is relatively inexpensive and readily available. However, it is also a highly reactive compound, and should be handled with care to avoid contamination. In addition, the compound is highly soluble in organic solvents, making it ideal for use in organic synthesis. However, it is also highly volatile, and should be stored in a tightly sealed container.
未来方向
For research include studying the compound's mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and agrochemicals. In addition, further research is needed to explore the compound's potential use as a model compound for studying enzyme-catalyzed reactions. Finally, further research is needed to explore the compound's potential use as a building block for other organic compounds, such as peptides and peptidomimetics.
属性
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-2-1-7(5-12-8)9(6-11)3-4-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIJKNDFKKNDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623037 | |
| Record name | 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile | |
CAS RN |
854267-89-3 | |
| Record name | 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

